molecular formula C17H14Cl5N3O2S B11712815 2-methoxy-N-(2,2,2-trichloro-1-{[(3,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide

2-methoxy-N-(2,2,2-trichloro-1-{[(3,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide

Cat. No.: B11712815
M. Wt: 501.6 g/mol
InChI Key: NKTSNFKHVWRCTA-UHFFFAOYSA-N
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Description

2-methoxy-N-(2,2,2-trichloro-1-{[(3,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide is a complex organic compound with a molecular formula of C18H18Cl3N3O2S. This compound is known for its unique chemical structure, which includes multiple halogen atoms and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(2,2,2-trichloro-1-{[(3,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3,4-dichloroaniline with thiophosgene to form 3,4-dichlorophenyl isothiocyanate.

    Addition Reaction: The intermediate is then reacted with 2,2,2-trichloroethylamine to form the corresponding thiourea derivative.

    Final Coupling: The final step involves the coupling of the thiourea derivative with 2-methoxybenzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(2,2,2-trichloro-1-{[(3,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-formyl-N-(2,2,2-trichloro-1-{[(3,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide.

Scientific Research Applications

2-methoxy-N-(2,2,2-trichloro-1-{[(3,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(2,2,2-trichloro-1-{[(3,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-N-(2,2,2-trichloro-1-{[(3-(4-iodophenyl)carbamothioyl]amino}ethyl)benzamide
  • 3-methoxy-N-(2,2,2-trichloro-1-{[(3-p-tolylthioureido]amino}ethyl)benzamide

Uniqueness

2-methoxy-N-(2,2,2-trichloro-1-{[(3,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide is unique due to its specific combination of functional groups and halogen atoms, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H14Cl5N3O2S

Molecular Weight

501.6 g/mol

IUPAC Name

2-methoxy-N-[2,2,2-trichloro-1-[(3,4-dichlorophenyl)carbamothioylamino]ethyl]benzamide

InChI

InChI=1S/C17H14Cl5N3O2S/c1-27-13-5-3-2-4-10(13)14(26)24-15(17(20,21)22)25-16(28)23-9-6-7-11(18)12(19)8-9/h2-8,15H,1H3,(H,24,26)(H2,23,25,28)

InChI Key

NKTSNFKHVWRCTA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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